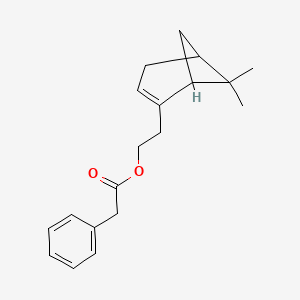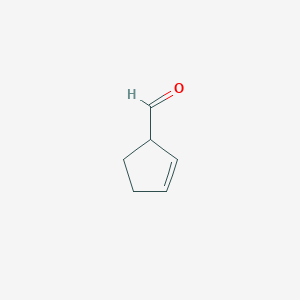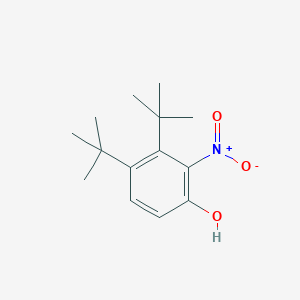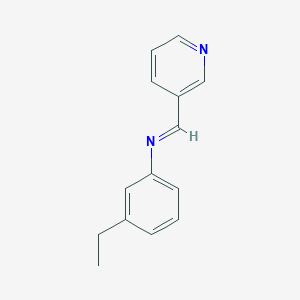
Aluminum molybdate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum molybdate is a chemical compound with the formula Al₂(MoO₄)₃. It is known for its unique properties and numerous applications in various scientific and industrial fields. This compound is part of the broader group of molybdates, which are anions of molybdenum. This compound typically appears as a grey, metallic solid or powder and is slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum molybdate is typically synthesized via a solid-state reaction. This involves heating aluminum oxide (Al₂O₃) and molybdenum trioxide (MoO₃) at high temperatures. The reaction conditions usually require temperatures around 705°C (1,301°F) .
Industrial Production Methods: Large-scale production of this compound can be achieved through sol-gel synthesis. This method involves the hydrolysis and condensation of metal alkoxides, leading to the formation of a gel that is then dried and calcined to produce the final product .
Chemical Reactions Analysis
Types of Reactions: Aluminum molybdate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Involves the reaction with oxygen or other oxidizing agents.
Reduction: Typically involves reducing agents like hydrogen or carbon monoxide.
Substitution: Can occur with other metal ions in solution, leading to the formation of different molybdate compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state molybdenum compounds, while reduction reactions may yield lower oxidation state products .
Scientific Research Applications
Aluminum molybdate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions due to its catalytic activity.
Biology: Investigated for its potential use in biological systems, although specific applications are still under research.
Mechanism of Action
The mechanism by which aluminum molybdate exerts its effects is primarily through its catalytic properties. It acts as a catalyst by providing a surface for reactions to occur, thereby lowering the activation energy required for the reactions. In corrosion inhibition, this compound forms a protective film on the surface of aluminum, preventing further oxidation and corrosion .
Comparison with Similar Compounds
- Iron molybdate (Fe₂(MoO₄)₃)
- Chromium molybdate (Cr₂(MoO₄)₃)
- Scandium tungstate (Sc₂(WO₄)₃)
Comparison: Aluminum molybdate is unique due to its low thermal expansion coefficient near room temperature, making it highly suitable for applications requiring thermal stability. Compared to iron and chromium molybdates, this compound has a different crystal structure and thermal properties .
Properties
Molecular Formula |
Al2Mo3O12 |
|---|---|
Molecular Weight |
533.8 g/mol |
IUPAC Name |
dialuminum;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/2Al.3Mo.12O/q2*+3;;;;;;;;;;6*-1 |
InChI Key |
NKSYNYABFPVRNP-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)

![3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B13833469.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13833472.png)



![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13833499.png)






